(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tetrahydrobenzimidazole core with an aminoethyl side chain and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel or other transition metals . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Imidazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . Research is ongoing to explore its efficacy in treating various diseases and its potential as a drug candidate.
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals, dyes, and functional materials. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymatic processes or exhibit anti-inflammatory effects by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an aminoethyl group.
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: Similar structure but lacks the tetrahydrobenzene ring.
Uniqueness
(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol is unique due to its combination of a tetrahydrobenzimidazole core with an aminoethyl side chain and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
[1-(2-aminoethyl)-4,5,6,7-tetrahydrobenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C10H17N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h14H,1-7,11H2 |
InChI Key |
MVGPWICFFGVYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2CCN)CO |
Origin of Product |
United States |
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